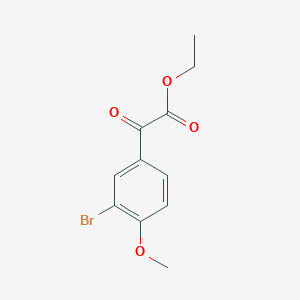

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is an organic compound with the molecular formula C11H11BrO4. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with an ethyl ester and a keto group. It is commonly used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

作用机制

The mechanism of action of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the methoxy group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

相似化合物的比较

Methyl 4-(bromomethyl)-3-methoxybenzoate: This compound shares structural similarities with Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate but differs in the ester group and the position of the bromine atom.

3-Bromo-4-methoxyphenyl mesylate: Another similar compound with a mesylate group instead of an ester group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methoxy group enhances its potential as a versatile intermediate in organic synthesis and as a valuable tool in scientific research.

生物活性

Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromo substituent and a methoxy group on the phenyl ring, which are critical for its biological activity. The oxoacetate moiety allows for various chemical reactions that can lead to bioactive derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxoacetate moiety can undergo nucleophilic addition reactions. These interactions may modulate various biological pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For example, it demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria in vitro.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 14 | 48 |

Anticancer Activity

The anticancer potential of the compound has been evaluated using various cancer cell lines. In one study, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) | Apoptotic Rate (%) at 24h |

|---|---|---|

| MCF-7 | 10 | 30 |

| A549 | 15 | 25 |

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study concluded that the compound exhibited notable antibacterial activity, highlighting its potential as a lead for developing new antibiotics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 3-bromo-4-methoxyaniline with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is commonly used to deprotonate the aniline and facilitate nucleophilic attack on the chloro-oxoacetate . For example, a procedure adapted from HIV entry inhibitor synthesis () achieved a 78.6% yield by maintaining the reaction at 0°C for 1 hour, followed by 6 hours at room temperature. Key variables include:

- Temperature control : Lower temperatures minimize side reactions (e.g., ester hydrolysis).

- Catalyst selection : TEA enhances reactivity compared to weaker bases.

- Purification : Washing with aqueous K₂CO₃ removes unreacted aniline, and ether washing isolates the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the α-keto carbonyl (δ ~165-170 ppm in ¹³C), and substituents on the aromatic ring (e.g., bromine and methoxy groups cause distinct splitting patterns) .

- X-ray crystallography : SHELX programs ( ) are widely used for resolving crystal structures, particularly to confirm the spatial arrangement of the bromo and methoxy groups.

- IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α-keto C=O) validate functional groups .

Q. How does the bromo-methoxy substitution pattern influence solubility and stability?

Methodological Answer:

- Solubility : The bromine atom increases molecular weight and lipophilicity, reducing aqueous solubility but enhancing solubility in organic solvents like DCM or THF. The methoxy group contributes slight polarity, improving solubility in polar aprotic solvents .

- Stability : The electron-withdrawing bromine stabilizes the α-keto group against nucleophilic attack, while the methoxy group’s electron-donating nature may slightly destabilize the ester moiety. Storage in amber glass under inert atmosphere (N₂/Ar) is recommended to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for similar α-keto esters?

Methodological Answer: Discrepancies in yields (e.g., 60–85% for analogous compounds) often arise from:

- Catalyst variability : Lawesson’s reagent (used in thiazole synthesis, ) vs. TEA () affects reaction efficiency.

- Purification methods : Column chromatography vs. solvent washing can lead to yield differences.

- Substituent effects : Electron-withdrawing groups (e.g., -Br) may slow reaction kinetics compared to -Cl or -F analogs .

To address contradictions, researchers should: - Replicate procedures under strictly controlled conditions (temperature, solvent grade).

- Use LC-MS () or HPLC to quantify unreacted starting materials and byproducts.

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina can simulate binding to enzymes (e.g., HIV protease or kinases) by analyzing hydrogen bonding between the α-keto group and active-site residues .

- QSAR studies : Correlate substituent effects (e.g., -Br vs. -Cl) with bioactivity data from analogs (). For example, bulky bromine may hinder binding in sterically constrained pockets compared to smaller halogens.

- DFT calculations : Evaluate the electron density of the α-keto group to predict nucleophilic attack susceptibility .

Q. What experimental designs elucidate the mechanism of bromine-directed electrophilic substitution?

Methodological Answer:

- Kinetic isotope effects : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Competition experiments : React the compound with electrophiles (e.g., HNO₃) alongside non-brominated analogs to assess bromine’s directing influence.

- In situ monitoring : Use Raman spectroscopy to track intermediate formation during bromine displacement reactions .

属性

IUPAC Name |

ethyl 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECHUTUBHTXECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。